3,2'-Dihydroxychalcone
Description
Phytochemical Derivation of Chalcones from Plant Sources
Chalcones are secondary metabolites widely found in edible and medicinal plants, serving as the precursors for all flavonoids. bohrium.comrsc.org Their biosynthesis in higher plants is a well-understood process that begins with the amino acid phenylalanine. bohrium.com Through the phenylpropanoid pathway, phenylalanine is converted into p-coumaroyl-CoA. mdpi.com The enzyme chalcone (B49325) synthase (CHS), a type III polyketide synthase, then catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.comresearchgate.netscispace.com This series of decarboxylation and condensation reactions results in a tetraketide intermediate, which then undergoes cyclization and aromatization to form the characteristic chalcone scaffold. researchgate.netscispace.com The diversity of chalcones found in nature arises from variations in the starter units and subsequent enzymatic modifications like hydroxylation, methylation, and glycosylation. bohrium.com
Occurrence of 3,2'-Dihydroxychalcone as a Naturally Occurring Flavonoid
This compound is recognized as a naturally occurring flavonoid. biosynth.com It is derived from various plant sources, with a notable presence in fruits and vegetables known for their high polyphenolic content. biosynth.com As a member of the chalcone family, its chemical structure features two hydroxyl groups at the 3 and 2' positions of the chalcone backbone. biosynth.comnih.gov While its presence is established in the plant kingdom, specific details regarding its isolation from particular plant species are less commonly documented in broad surveys compared to other related dihydroxychalcones.
Isolation of Related Dihydroxychalcone Derivatives from Various Plant Species
Several dihydroxychalcone derivatives have been successfully isolated and identified from a range of plant species. These findings highlight the structural diversity of chalcones in nature.
The compound 2',4'-Dihydroxychalcone (B613834) has been identified in multiple plant sources. It has been isolated from the leaves of Zuccagnia punctata, a medicinal plant from the Fabaceae family. nih.govscielo.brresearchgate.net Studies have confirmed its role as one of the main bioactive phytochemicals in the aerial parts of this plant. researchgate.net The isolation process from Zuccagnia punctata typically involves extraction with a solvent like ethanol (B145695), followed by chromatographic separation techniques to purify the compound. nih.govresearchgate.net
Furthermore, 2',4'-Dihydroxychalcone has been isolated from Galenia africana. nih.govnih.govup.ac.za Bioassay-guided fractionation of an ethanol extract of the leaves of Galenia africana led to the identification of this chalcone among other flavonoids. nih.gov
Table 1: Isolation of 2',4'-Dihydroxychalcone
| Compound | Plant Source(s) | Family | Plant Part | Key Findings | References |
| 2',4'-Dihydroxychalcone | Zuccagnia punctata | Fabaceae | Aerial parts (leaves) | Identified as a main bioactive phytochemical. researchgate.net | nih.govscielo.brresearchgate.net |
| 2',4'-Dihydroxychalcone | Galenia africana | Aizoaceae | Leaves | Isolated via bioassay-guided fractionation. nih.gov | nih.govnih.govup.ac.za |
Research into the bioactive components of the traditional Siddha herbal formulation Trikatu (also known as Thirukadugam) has identified 4,2'-Dihydroxychalcone as one of the constituents. texilajournal.com This formulation is a blend of three pungent herbs. The identification of this chalcone suggests its presence in one or more of the constituent plants of this herbal remedy.
A more complex bichalcone, 2',4'-dihydroxychalcone-(4-O-5''')-4'',2''',4'''-trihydroxychalcone, has been isolated from the root bark of Rhus natalensis, a tree belonging to the Anacardiaceae family. uwc.ac.zaacademicjournals.orgsapub.org The isolation was achieved through sequential extraction of the pulverized root bark with solvents of increasing polarity, followed by spectroscopic analysis to establish the structure of this novel compound. academicjournals.org This C-C linked bichalcone is a rare example of the polymerization of chalcone units in nature. researchgate.net
The plant Polygonum salicifolium has been found to contain several chalcones, including 2',6'-Dimethoxy-3',4'-dihydroxychalcone. ajchem-b.com This compound was identified as one of the major phytoconstituents in an ethanol extract of the plant's leaves through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. ajchem-b.comajchem-b.com The presence of this and other chalcones like 2',4'-dimethoxy-6'-hydroxychalcone and 2',5'-dimethoxy-4',6'-dihydroxychalcone has been confirmed through phytochemical investigations of the plant's aerial parts. semanticscholar.orgresearchgate.netnih.gov
Table 2: Isolation of Other Dihydroxychalcone Derivatives
| Compound | Plant Source | Family | Plant Part | Key Findings | References |
| 4,2'-Dihydroxychalcone | Trikatu (Thirukadugam) | - | Herbal Formulation | Identified as a bioactive component. texilajournal.com | texilajournal.com |
| 2',4'-dihydroxychalcone-(4-O-5''')-4'',2''',4'''-trihydroxychalcone | Rhus natalensis | Anacardiaceae | Root bark | Isolated from root bark extracts. uwc.ac.zaacademicjournals.orgsapub.org | uwc.ac.zaacademicjournals.orgsapub.org |
| 2',6'-Dimethoxy-3',4'-dihydroxychalcone | Polygonum salicifolium | Polygonaceae | Leaves | Identified via GC-MS analysis. ajchem-b.comajchem-b.com | ajchem-b.comajchem-b.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEVPIDFNNFTHJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345756 | |
| Record name | 2',3-Dihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36574-83-1 | |
| Record name | MLS002693861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3-Dihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Dihydroxychalcones
Isolation of Related Dihydroxychalcone Derivatives from Various Plant Species
Chalcones and Related Structures from Dorstenia prorepens and Dorstenia zenkeri
Phytochemical analysis of the twigs of Dorstenia prorepens and the leaves of Dorstenia zenkeri, both belonging to the Moraceae family, has led to the isolation and characterization of several complex chalcones and other constituents. 168.167.8nih.gov Notably, scientific studies have not reported the isolation of 3,2'-Dihydroxychalcone from these particular species. However, a range of other structurally significant chalcones have been identified.
From the twigs of Dorstenia prorepens, a notable discovery was a digeranylated chalcone (B49325), identified as 5,3'-(3,7-dimethyl-2,6-octadienyl)-3,4,2',4'-tetrahydroxychalcone. 168.167.8nih.gov In addition to this complex chalcone, known compounds such as psoralen, bergapten, β-sitosterol, and its D-glucopyranosyl derivative were also isolated from this plant. 168.167.8researchgate.net
Dorstenia zenkeri yielded a different array of compounds. A significant isolate was 3',4'-(3-hydroxy-2,2-dimethyldihydropyrano)-4,2'-dihydroxychalcone. 168.167.8nih.gov Furthermore, this species was found to contain p-hydroxybenzaldehyde, dorsmanin A, 4,2',4'-trihydroxychalcone, and 4,2',4'-trihydroxy-3'-prenylchalcone. 168.167.8researchgate.netnih.gov
A compound common to both D. prorepens and D. zenkeri is 4-Hydroxylonchocarpin. 168.167.8nih.gov The structural elucidation of the novel compounds isolated from these species was accomplished through comprehensive spectroscopic analysis, including UV, IR, MS, and 2D NMR techniques. 168.167.8nih.gov
The following interactive data table summarizes the chalcones and other related compounds isolated from Dorstenia prorepens and Dorstenia zenkeri.
Table 1. Compounds Isolated from Dorstenia prorepens and Dorstenia zenkeri
| Plant Species | Compound | Compound Class |
|---|---|---|
| Dorstenia prorepens | 5,3'-(3,7-dimethyl-2,6-octadienyl)-3,4,2',4'-tetrahydroxychalcone | Digeranylated Chalcone |
| Dorstenia prorepens | Psoralen | Furanocoumarin |
| Dorstenia prorepens | Bergapten | Furanocoumarin |
| Dorstenia prorepens | β-Sitosterol | Phytosterol |
| Dorstenia prorepens | β-Sitosterol D-glucopyranosyl derivative | Sterol Glycoside |
| Dorstenia zenkeri | 3',4'-(3-hydroxy-2,2-dimethyldihydropyrano)-4,2'-dihydroxychalcone | Chalcone Derivative |
| Dorstenia zenkeri | p-Hydroxybenzaldehyde | Benzaldehyde (B42025) |
| Dorstenia zenkeri | Dorsmanin A | Not specified |
| Dorstenia zenkeri | 4,2',4'-Trihydroxychalcone | Chalcone |
| Dorstenia zenkeri | 4,2',4'-Trihydroxy-3'-prenylchalcone | Prenylated Chalcone |
Synthetic Methodologies and Chemical Transformations of Dihydroxychalcones
Claisen-Schmidt Condensation as the Primary Synthetic Route
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds and is the most prevalent method for preparing chalcones. iiste.orgnih.govscispace.com It is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. iiste.org This base- or acid-catalyzed reaction is followed by a dehydration step to yield the final chalcone (B49325) product. scispace.commdpi.com For hydroxyl-substituted chalcones, the base-catalyzed pathway is commonly employed and generally provides good to excellent yields. nih.govnih.gov
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined aldol condensation mechanism. iiste.org In the synthesis of 3,2'-dihydroxychalcone, the reaction is initiated by a base, such as hydroxide (B78521), which abstracts an acidic α-hydrogen from the ketone (2'-hydroxyacetophenone) to form a resonance-stabilized enolate ion. iiste.orgresearchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (3-hydroxybenzaldehyde). This step results in the formation of a β-hydroxy ketone intermediate (an aldol adduct). iiste.org The final step is a spontaneous or heat-induced dehydration (elimination of a water molecule), which is facilitated by the formation of a conjugated system, yielding the stable α,β-unsaturated ketone structure of this compound. nih.gov
The specific structure of the resulting chalcone is determined by the substitution patterns on the two precursor rings: an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. ijsr.net To synthesize this compound, the required reactants are 2'-hydroxyacetophenone and 3-hydroxybenzaldehyde . nih.govconicet.gov.ar The condensation reaction joins these two molecules, with the carbonyl group of the acetophenone and the aldehyde group of the benzaldehyde ultimately forming the central enone bridge of the chalcone. The presence of hydroxyl groups on the aromatic rings of the reactants can influence reactivity; in some cases, protecting groups are used, though syntheses without them have been optimized. scispace.comnih.gov
The choice of catalyst is critical for the efficiency of the Claisen-Schmidt condensation. Both homogeneous and heterogeneous catalysts are employed.
Aqueous Potassium Hydroxide (KOH): A strong base like potassium hydroxide (KOH) dissolved in an aqueous or alcoholic solution is the most traditional and widely used catalyst for this reaction. nih.govconicet.gov.ar The concentration of the aqueous alkaline base is a critical parameter that often requires optimization to achieve high yields, especially when the reactants contain free hydroxyl groups. nih.gov Concentrations ranging from 10% to 60% are common. nih.gov For the synthesis of dihydroxychalcones, optimizing the molarity of the KOH solution can significantly impact the product yield. nih.gov
Montmorillonite (B579905): As part of a shift towards greener chemistry, solid acid catalysts like montmorillonite clays (B1170129) (e.g., K10 and KSF) have emerged as an effective alternative. nih.govrsc.orgrsc.org These clays are reusable heterogeneous catalysts that can facilitate the condensation, often under solvent-free conditions. rsc.orgrsc.org Montmorillonite KSF, an acidic clay, has been shown to produce trans-chalcones in high yields and with excellent selectivity. rsc.org This approach avoids the use of corrosive alkaline solutions and simplifies product work-up, as the catalyst can be removed by simple filtration. rsc.orgtsijournals.com
| Catalyst System | Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Aqueous Potassium Hydroxide (KOH) | Homogeneous Base | 10-60% solution in Ethanol (B145695)/Water; Room Temperature | High yields, well-established method. nih.govnih.gov | Corrosive, requires neutralization, can be difficult to remove. rsc.org |
| Montmorillonite (KSF/K10) | Heterogeneous Acid | Solvent-free or with minimal solvent; Heat (e.g., 130°C). rsc.org | Environmentally friendly, reusable, simple filtration for removal. rsc.orgrsc.org | May require higher temperatures or longer reaction times in some cases. rsc.org |
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.
Solvents: Polar protic solvents are typically used to dissolve the reactants and the catalyst. Ethanol is the most common solvent choice, often mixed with water to dissolve the alkaline catalyst. scispace.comconicet.gov.ar Methanol (B129727) is also frequently used. nih.gov Green chemistry approaches have explored the use of more sustainable solvents or even solvent-free conditions, particularly when using solid catalysts like montmorillonite. nih.govrsc.org
Temperature: The reaction can often be performed at room temperature. conicet.gov.ar However, in some cases, particularly with less reactive substrates or to increase the reaction rate, heating may be necessary. scispace.com Optimization studies for similar dihydroxychalcones have shown that increasing the temperature to 70-80°C can significantly improve yields. nih.gov
Time: Reaction times can vary widely, from a few hours to over a day, depending on the specific reactants, catalyst, and temperature. scispace.comconicet.gov.ar Progress is typically monitored using thin-layer chromatography (TLC). ijsr.net For the synthesis of a dihydroxychalcone, one procedure involved stirring the mixture for three days at a low temperature, while others using optimized heating completed in 6-8 hours. conicet.gov.arnih.gov
| Parameter | Condition | Rationale / Notes | Reference |
|---|---|---|---|
| Solvent | Ethanol, Methanol | Good solubility for reactants and catalysts. | nih.gov |
| Temperature | Room Temperature to 80°C | Reaction proceeds at room temperature, but heating can increase rate and yield. | conicet.gov.arnih.gov |
| Time | 6 - 24 hours | Dependent on other conditions; monitored by TLC. Longer times may be needed for less reactive substrates at lower temperatures. | nih.gov |
| Reactant Ratio | 1:1 to 2:1 (Aldehyde:Ketone) | An excess of the aldehyde can drive the reaction to completion and improve yields. | nih.gov |
Advanced Synthetic Approaches and Considerations
To overcome the limitations of conventional methods, such as long reaction times and sometimes moderate yields, advanced techniques have been developed. These methods aim to enhance reaction efficiency and align with the principles of green chemistry. nih.gov
The application of ultrasonic irradiation is a modern and efficient technique for accelerating chemical reactions, including the Claisen-Schmidt condensation. mdpi.comrasayanjournal.co.inijsssr.com This method, known as sonochemistry, uses the energy from acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—to enhance mass transfer and dramatically increase the reaction rate. ijsssr.com
For the synthesis of hydroxychalcones, ultrasound assistance offers significant benefits:
Reduced Reaction Time: Reactions that take many hours or even days using conventional stirring can often be completed in minutes to a few hours under ultrasound irradiation. rasayanjournal.co.inmdpi.comelectrochemsci.org
Increased Yields: The enhanced mixing and energy transfer frequently lead to higher product yields compared to traditional methods. mdpi.comresearchgate.net
Milder Conditions: The increased efficiency often allows the reaction to be carried out at lower temperatures, preserving thermally sensitive functional groups. mdpi.com
Studies on the synthesis of various dihydroxychalcone derivatives have demonstrated that using an ultrasonic bath at 30-35°C can produce the desired products in high yields within 3 hours. mdpi.com Optimization studies for other dihydroxychalcones have successfully used ultrasound-assisted methods to achieve yields of over 60% in 8 hours, a significant improvement over conventional heating. nih.gov This makes ultrasound-assisted synthesis a highly attractive, efficient, and environmentally benign approach for producing this compound. researchgate.netuv.cl
| Method | Typical Reaction Time | Typical Yield | Energy Source | Reference |
|---|---|---|---|---|
| Conventional Stirring | 8 - 24 hours | 65 - 85% | Thermal (Heating Mantle) | |
| Ultrasound-Assisted | 20 minutes - 8 hours | 70 - 94% | Acoustic (Ultrasonic Bath) | nih.govmdpi.comelectrochemsci.orgresearchgate.net |
Solvent-Free Methodologies Utilizing Organocatalysts (e.g., p-Toluenesulfonic Acid)
A significant advancement in chalcone synthesis is the development of environmentally benign, solvent-free methods that offer high efficiency and simplicity. The use of solid-phase organocatalysts like p-Toluenesulfonic acid (p-TSA) has proven to be an expeditious and greener alternative to traditional acid or base-catalyzed reactions. Current time information in Bangalore, IN. This methodology dramatically accelerates the Claisen-Schmidt condensation under mild heating, circumventing the need for hazardous solvents and often simplifying the work-up and purification processes. Current time information in Bangalore, IN.researchgate.net
The general procedure involves the direct mixing of an aryl aldehyde with a substituted aryl ketone in the presence of a catalytic amount of p-TSA. The mixture is then heated, typically between 50–60 °C, for a very short duration, often just a few minutes. Current time information in Bangalore, IN.researchgate.net This approach has been successfully applied to a wide variety of substrates, including the reaction between 2-hydroxyacetophenones and aryl aldehydes, to selectively produce 2-hydroxychalcones in excellent yields without the formation of cyclized byproducts like flavanones. researchgate.net
The advantages of this solvent-free, p-TSA catalyzed method include:
Mild Reaction Conditions : The reaction proceeds at moderate temperatures. Current time information in Bangalore, IN.
Clean Reaction Media : The absence of solvents reduces waste and environmental impact. Current time information in Bangalore, IN.
High Yields : Products are typically obtained in high to excellent yields. researchgate.net
Short Reaction Times : Condensation is often complete within minutes. researchgate.net
Simple Work-up : Purification is often straightforward, yielding clean products. Current time information in Bangalore, IN.
A plausible mechanism for the p-TSA catalyzed Claisen-Schmidt condensation involves the initial protonation of the aldehyde's carbonyl oxygen by p-TSA. This protonation activates the aldehyde, making it more susceptible to nucleophilic attack by the enol form of the acetophenone. The subsequent dehydration of the resulting aldol intermediate is also acid-catalyzed, leading to the formation of the α,β-unsaturated ketone system characteristic of chalcones. Current time information in Bangalore, IN.researchgate.net
The table below summarizes the synthesis of various chalcone derivatives using this solvent-free p-TSA methodology, highlighting the efficiency and broad applicability of the technique. Current time information in Bangalore, IN.researchgate.net
| Aldehyde Reactant | Ketone Reactant | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Acetophenone | 2 | 97 | Current time information in Bangalore, IN. |
| 4-Chlorobenzaldehyde | Acetophenone | 3 | 95 | Current time information in Bangalore, IN. |
| 4-Nitrobenzaldehyde | Acetophenone | 2 | 92 | Current time information in Bangalore, IN. |
| Benzaldehyde | 4-Methylacetophenone | 3 | 94 | Current time information in Bangalore, IN. |
| Benzaldehyde | 2-Hydroxyacetophenone | 3 | 90 | researchgate.net |
| 4-Methoxybenzaldehyde | 2-Hydroxyacetophenone | 3 | 87 | Current time information in Bangalore, IN.researchgate.net |
Strategies for Hydroxyl Group Protection and Deprotection
The synthesis of dihydroxychalcones often requires the temporary protection of one or more hydroxyl groups. This is particularly crucial in base-catalyzed Claisen-Schmidt condensations, as the presence of acidic phenolic protons can interfere with the reaction. researchgate.netmdpi.com Basic catalysts can deprotonate the hydroxyl group, especially on the aldehyde reactant, leading to a decrease in its electrophilic activity and resulting in lower yields or reaction failure. researchgate.netmdpi.com To overcome this, a protection-deprotection strategy is employed.
One of the most common protecting groups for hydroxyl functions in this context is the tetrahydropyranyl (THP) group. publish.csiro.aucore.ac.uk The protection step involves reacting the hydroxy-substituted precursor with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or p-toluenesulfonic acid itself, in an anhydrous solvent like dichloromethane (B109758) (DCM). core.ac.ukgoogle.comrsc.org This reaction converts the hydroxyl group into a THP ether, which is stable under the basic conditions required for the subsequent condensation reaction.
Once the THP-protected chalcone is synthesized, the protecting groups must be removed to yield the final dihydroxychalcone. The deprotection of THP ethers is readily achieved under mild acidic conditions. google.compublish.csiro.au This typically involves treating the protected chalcone with an acid like hydrochloric acid or p-toluenesulfonic acid in a protic solvent such as ethanol or methanol. google.compublish.csiro.au The reaction is usually rapid, occurring at room temperature or with gentle warming. publish.csiro.au
Protection : Reaction of the hydroxylated aldehyde or ketone with DHP and an acid catalyst (e.g., PPTS) to form the THP ether. core.ac.ukrsc.org
Condensation : Base-catalyzed Claisen-Schmidt condensation of the THP-protected precursor with the corresponding ketone or aldehyde. Barium hydroxide octahydrate is an effective catalyst for this step. koreascience.kr
Deprotection : Mild acid-catalyzed hydrolysis of the THP ethers to regenerate the free hydroxyl groups on the chalcone backbone. google.compublish.csiro.au
Synthesis of Specific Dihydroxychalcone Derivatives for Research (e.g., 2',4-Dihydroxy-3-methoxychalcone)
The synthesis of specific dihydroxychalcone derivatives is crucial for structure-activity relationship (SAR) studies in medicinal chemistry research. The synthesis of a target like 2',4-dihydroxy-3-methoxychalcone (B8714405) would follow the general principles of the Claisen-Schmidt condensation, likely requiring a protection strategy. The key precursors would be 2,4-dihydroxyacetophenone and 3-methoxybenzaldehyde.
A representative synthesis for a related series of 2',4'-dihydroxychalcones involves an initial protection step. thieme-connect.com For instance, the hydroxyl groups of 2,4-dihydroxyacetophenone can be protected before the condensation reaction. The protected acetophenone is then condensed with a suitably substituted aromatic aldehyde in the presence of a base. Following the condensation, an acid-catalyzed deprotection step yields the final dihydroxychalcone derivative. thieme-connect.com
The table below details examples of specific 2',4'-dihydroxychalcone (B613834) derivatives that have been synthesized for research purposes, illustrating the variety of substitutions that can be achieved on the chalcone scaffold. thieme-connect.com
| Compound Name | Substituent on Phenyl Ring B | Yield (%) | Reference |
|---|---|---|---|
| 2',4'-Dihydroxychalcone | None | 82.5 | thieme-connect.com |
| 3-Fluoro-2',4'-dihydroxychalcone | 3-Fluoro | 65.0 | thieme-connect.com |
| 2,6-Dichloro-2',4'-dihydroxychalcone | 2,6-Dichloro | 68.7 | thieme-connect.com |
This strategic synthesis allows researchers to systematically modify the structure of the dihydroxychalcone core and evaluate how different functional groups impact its biological activity.
Structure Activity Relationship Sar Studies of Dihydroxychalcone Derivatives
Impact of Hydroxylation Patterns on Biological Activities
The number and position of hydroxyl (-OH) groups on the chalcone (B49325) scaffold are fundamental determinants of its biological activity, significantly affecting its efficacy as both an antioxidant and an anti-inflammatory agent.
Role of Hydroxy Substituents on Antioxidant Efficacy
The antioxidant capacity of chalcones and their derivatives is strongly correlated with the substitution pattern of hydroxyl groups on both A and B rings. For chalcones, a 3,4-dihydroxy substitution pattern on the B-ring is considered one of the best combinations for high antioxidant activity. nih.gov The activity for single or double hydroxyl substitutions on ring B has been observed to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov Generally, the antioxidant potential is enhanced by the presence of more hydroxyl groups. nih.govmdpi.com For instance, 2′,4′,4-Trihydroxychalcone has been identified as a highly active antioxidant compound. mdpi.com
In the case of dihydrochalcones, the arrangement of hydroxyl groups is also crucial. Studies have shown that a 2′,6′-dihydroxy moiety confers higher antioxidant activity than a 2′,4′-dihydroxy moiety, a phenomenon attributed to its resonance with the adjacent keto group. mdpi.comresearchgate.net This highlights that specific positional arrangements of hydroxyl groups are key to maximizing the free-radical scavenging capabilities of these compounds.
Influence of Electron-Donating Groups (Hydroxyl, Methoxy) on Anti-Inflammatory Properties
The anti-inflammatory properties of dihydroxychalcones are significantly influenced by the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. A structure-activity relationship study indicated that strong anti-inflammatory effects are associated with the presence of these electron-donating groups on both the A and B rings of the chalcone structure. nih.gov
Specific examples underscore this principle. Compounds like 2′-hydroxy-3,4,5-trimethoxychalcone and 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone have been identified as particularly potent inhibitors of nitric oxide production in activated microglial cells. nih.gov Furthermore, various dihydroxychalcones, including 2',4'-dihydroxychalcone (B613834) and 2',5'-dihydroxychalcone, have demonstrated anti-inflammatory activity. researchgate.net The 2',5'-dihydroxychalcone, in particular, is a potent inhibitor of the cyclooxygenase enzyme, a key target in anti-inflammatory therapy. researchgate.netnih.gov This evidence collectively suggests that enriching the chalcone scaffold with electron-donating hydroxyl and methoxy groups is a viable strategy for developing powerful anti-inflammatory agents. nih.gov
Structural Requirements for Antiproliferative Activity
The antiproliferative potential of dihydroxychalcone derivatives is governed by specific structural features, including the strategic placement of hydroxyl groups in combination with other substituents like halogens or the addition of heterocyclic rings.
Significance of 2',5'-Dihydroxy Moiety in Conjunction with Halogen Substitution (e.g., 2-Chloro, 2-Bromo)
The presence of a 2',5'-dihydroxy moiety on the chalcone backbone is a significant feature for cytotoxicity against tumor cells. The antiproliferative effect can be further amplified by the addition of electron-withdrawing substituents, such as halogens, on the A-ring. nih.gov
Research has demonstrated that among a series of synthesized 2,5-dihydroxychalcones, the introduction of a chlorine atom at the 2'-position results in a marked increase in potency. Specifically, 2'-chloro-2,5-dihydroxychalcone was found to be the most potent compound, exhibiting an IC50 value as low as 0.31 µg/mL against tumor cell lines. nih.gov This compound also displayed significant cytotoxic selectivity towards human umbilical vein endothelial cells (HUVEC), suggesting a potential for targeted effects. nih.gov
Table 1: Cytotoxicity of Substituted 2,5-Dihydroxychalcones
| Compound | Substitution | Cytotoxicity (IC50) |
|---|---|---|
| 2',5'-Dihydroxychalcone | - | Potent |
| 2'-Chloro-2,5-dihydroxychalcone | 2'-Chloro | 0.31 µg/mL |
Enhancement of Activity with Furan (B31954) Moiety Attachment on the A-Ring
The fusion of a furan ring to the A-ring of the chalcone structure has been shown to dramatically enhance antiproliferative activity. iiarjournals.orgnih.gov This structural modification can increase the potency of the parent compound significantly.
A direct comparison between 2',4'-dihydroxychalcone and its furan-fused derivative illustrates this enhancement. The attachment of the furan moiety to the A-ring boosted the antiproliferative activity against HL60 promyelocytic leukemia cells by more than twofold. iiarjournals.orgnih.goviiarjournals.org The furan-fused derivative exhibited a significantly lower half-maximal inhibitory concentration (IC50) compared to the parent dihydroxychalcone, indicating a substantial increase in cytotoxic potential. iiarjournals.org This suggests that the incorporation of a furan ring is a powerful strategy for designing more effective chalcone-based anticancer agents. iiarjournals.org
Table 2: Impact of Furan Moiety on Antiproliferative Activity
| Compound | Description | Antiproliferative Activity (IC50) |
|---|---|---|
| Compound 9 | 2',4'-Dihydroxychalcone | 305 µM |
| Compound 8 | Furan-fused derivative of Compound 9 | 17.2 µM |
Data sourced from studies on HL60 cells. iiarjournals.org
Correlation of Structural Features with Antimicrobial Potency
The antimicrobial effectiveness of dihydroxychalcones is closely tied to their structural characteristics, particularly the hydroxylation pattern. The number of hydroxyl groups present on the dihydrochalcone (B1670589) structure has been linked to its antimicrobial activity. nih.gov
Studies have shown that certain dihydroxychalcones possess significant potency against various microbes. For example, 2',4'-dihydroxychalcone was identified as one of the most potent natural compounds against the oomycete Saprolegnia, with its activity surpassing that of the commercial control, bronopol. nih.gov Furthermore, extracts containing a variety of chalcone and dihydrochalcone structures have demonstrated high activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The collective findings suggest that the dihydroxychalcone scaffold is a promising framework for the development of new antimicrobial agents, with the number and position of hydroxyl groups being key factors in determining their potency and spectrum of activity.
Effect of Hydroxyl Group Introduction on Aromatic B-Ring for Increased Bioactivity
The bioactivity of chalcone derivatives is significantly influenced by the substitution pattern of their aromatic B-ring, with the introduction of hydroxyl (-OH) groups playing a pivotal role. Research has demonstrated that the presence and position of these hydroxyl groups can dramatically enhance the biological effects of the molecule.
Studies have indicated that a hydroxyl group at the C-4 position of the B-ring is particularly important for antibacterial activity. researchgate.netnih.gov For instance, the antioxidant activity of chalcones with one or two hydroxyl groups on the B-ring has been observed to increase in the order of substitution position: 2-OH < 3-OH << 4-OH. nih.gov The most significant enhancement in antioxidant activity is seen with a 3,4-dihydroxy substitution pattern on the B-ring. nih.gov This suggests that both the position and the number of hydroxyl groups are crucial determinants of bioactivity.
While the presence of hydroxyl groups is generally beneficial, an excess of these polar groups can lead to diminished activity. Trihydroxy chalcone derivatives have shown decreased antibacterial efficacy, which is likely attributable to their increased hydrophilicity and a corresponding decrease in their ability to penetrate bacterial cell membranes. acs.org This highlights a delicate balance between hydrophilic and lipophilic properties that must be maintained for optimal bioactivity. The core structure of a 2'-hydroxychalcone (B22705), which features a hydroxyl group on the A-ring, combined with a strategically substituted B-ring, appears to be a key pharmacophoric element for antibacterial action. acs.org
The following table illustrates the impact of B-ring substitution on the antibacterial activity of 2'-hydroxychalcone derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a substance that prevents visible growth of a bacterium.
| Compound | B-Ring Substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|---|---|---|
| Chalcone 1 | 4-hydroxy | 250 | 125 | 500 | 1000 |
| Chalcone 3 | 3,4-dimethoxy | 125 | 62.5 | 250 | 125 |
Data in the table is derived from a study by N'gaman-Kouassi et al. (2022) for illustrative purposes. Note that Chalcone 3 features methoxy groups, which are often used in SAR studies alongside hydroxyl groups to probe the effects of electron-donating properties and hydrogen bonding potential. gsconlinepress.com
Role of A-Ring Lipophilicity in Antibacterial Activity
The lipophilicity of the A-ring in dihydroxychalcone derivatives is a critical factor governing their antibacterial potency. researchgate.net Lipophilicity, often quantified by the partition coefficient (logP), determines the ability of a compound to traverse the lipid-rich bacterial cell membrane and reach its intracellular target. researchgate.netmdpi.com A proper balance of hydrophilic and hydrophobic characteristics is essential for effective antibacterial action. nih.gov
Structure-activity relationship studies have consistently shown that modifying the A-ring to increase its lipophilicity can lead to enhanced antibacterial effects. One effective strategy is the introduction of lipophilic substituents, such as alkyl chains, onto the A-ring. A systematic study on a series of synthetic lipophilic chalcones demonstrated that the length of a linear alkyl chain attached to the A-ring is a significant factor for activity. nih.gov Specifically, alkyl chains of eight to fourteen carbons (C8-C14) at the C-6 position of the A-ring were found to be important for potent inhibitory activity against the transcription factor NF-κB, which is involved in inflammatory and immune responses. nih.gov
This correlation between A-ring lipophilicity and bioactivity underscores the importance of the compound's ability to interact with and penetrate cellular membranes. Another study observed that incorporating an amino group in the meta position of the A-ring increased the molecule's hydrophobicity, thereby facilitating its entry into microbial cells. nih.gov Conversely, the addition of more polar groups, such as methoxy substituents on the A-ring, has been shown to decrease antibacterial activity against certain strains. mdpi.com
The following table summarizes the SAR findings regarding the effect of A-ring lipophilicity on the inhibition of NF-κB activation, highlighting the optimal length of the alkyloxy chain for enhanced activity.
| Compound | A-Ring Substituent (at C-6) | Chain Length | NF-κB Inhibition IC₅₀ (µM) |
|---|---|---|---|
| Analog 1 | Isopentyloxy | C5 (branched) | 10.0 |
| Analog 2 | Decyloxy | C10 | 2.7 |
| Analog 3 | Tetradecyloxy | C14 | 4.2 |
Data is derived from a study by Kim et al. (2010), which established that a linear alkyl chain of C8-C14 at the C-6 position of the A-ring is an important factor for inhibitory activity. nih.gov
Molecular Mechanisms of Bioactivity of Dihydroxychalcone Derivatives
Mechanisms of Antioxidant Action
The antioxidant capabilities of dihydroxychalcone derivatives are multifaceted, involving direct interaction with reactive species and modulation of endogenous defense systems. These mechanisms collectively contribute to the cellular protection against oxidative damage.
Chalcones are recognized for their antioxidant properties, which help to stabilize reactive oxygen species (ROS) researchgate.net. Oxidative stress, resulting from an overproduction of free radicals, can lead to cellular damage, including loss of membrane integrity and DNA damage researchgate.net. Dihydroxychalcone derivatives, particularly those with hydroxyl groups, are effective at scavenging these free radicals researchgate.netnih.gov. The hydroxyl groups on the chalcone (B49325) structure are considered key moieties that enhance antioxidant activity nih.gov.
The efficacy of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test researchgate.netnih.gov. For instance, studies on dihydrochalcone (B1670589) glucosides have demonstrated their ability to inhibit lipid peroxidation and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) nih.gov.
| Compound | Activity | Measurement (IC50 / EC50) | Source |
|---|---|---|---|
| Trilobatin 2"-acetate | Lipid Peroxidation Inhibition | 261 µM (IC50) | nih.gov |
| Phloridzin | Lipid Peroxidation Inhibition | 28 µM (IC50) | nih.gov |
| Trilobatin | Lipid Peroxidation Inhibition | 88 µM (IC50) | nih.gov |
| Trilobatin 2"-acetate | SOD Activity Increase | 575 µM (EC50) | nih.gov |
| Phloridzin | SOD Activity Increase | 167 µM (EC50) | nih.gov |
| Trilobatin | SOD Activity Increase | 128 µM (EC50) | nih.gov |
| Trilobatin 2"-acetate | GSH-Px Activity Increase | 717 µM (EC50) | nih.gov |
| Phloridzin | GSH-Px Activity Increase | 347 µM (EC50) | nih.gov |
| Trilobatin | GSH-Px Activity Increase | 129 µM (EC50) | nih.gov |
Beyond direct scavenging, dihydroxychalcones can modulate cellular pathways involved in ROS homeostasis. While low levels of ROS are essential for normal physiological functions, excessive levels contribute to numerous pathologies nih.gov. Dihydroxychalcone derivatives can influence this balance. For example, 2′,5′-dihydroxychalcone has been shown to induce an increase in cellular glutathione (GSH) levels, a key intracellular antioxidant nih.gov. This induction is complex, involving both ROS-dependent and ROS-independent mechanisms nih.gov.
The increase in GSH levels can be triggered by an initial generation of oxidative stress by the chalcone, which in turn activates the cell's adaptive antioxidant response nih.gov. This response involves transcriptional pathways like activator protein-1 (AP-1) and NF-E2-related factor-2 (Nrf2) nih.gov. Specifically, 2′,5′-dihydroxychalcone activates the AP-1 transcriptional response in a ROS-dependent manner, while its activation of the Nrf2 pathway appears to be ROS-independent nih.gov.
The Keap1/Nrf2-ARE (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical regulator of cellular defenses against oxidative stress mdpi.comnih.gov. Chalcones are known activators of this pathway mdpi.comnih.govresearchgate.net. Their chemical structure, specifically the α,β-unsaturated carbonyl system, allows them to act as a Michael acceptor mdpi.comresearchgate.net.
While generally considered antioxidants, certain polyphenols, including specific dihydroxychalcones, can exhibit prooxidant activity under specific conditions, such as in the presence of transition metal ions like copper researchgate.net. Research has demonstrated that ortho-dihydroxychalcones, such as 3,4,3',4'-tetrahydroxychalcone, can act synergistically with cupric ions (Cu²⁺) to promote the production of ROS, leading to damage of macromolecules like DNA researchgate.net.
The proposed mechanism involves the cupric ion-mediated oxidation of the chalcone. At a neutral pH, this process is facilitated by the formation of a phenolate anion-Cu(II) complex researchgate.net. This complex formation allows for electron transfer, generating a phenoxyl radical, which can then lead to the production of damaging ROS researchgate.net. This prooxidant behavior is particularly noted for chalcones with ortho-dihydroxy groups on the aromatic B ring researchgate.net. This activity may contribute to the cytotoxic action of these compounds against cancer cells, which often have higher concentrations of endogenous copper researchgate.net.
Anti-inflammatory Signaling Modulation
Dihydroxychalcone derivatives can also modulate inflammatory processes by interfering with the signaling cascades that lead to the production of inflammatory mediators.
Overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) is a hallmark of many inflammatory diseases nih.gov. Certain chalcones have been identified as potent inhibitors of the production of these cytokines.
Studies on chalcones isolated from Angelica keiskei have shown that specific structural features are crucial for this inhibitory activity. For example, compounds with a C-4' hydroxyl group in the chalcone moiety demonstrated potent inhibition of IL-6 production in TNF-α-stimulated cells, whereas similar compounds lacking this feature did not nih.gov. This highlights the importance of the substitution pattern on the chalcone scaffold for its anti-inflammatory effects.
| Compound | Target | Effect | Source |
|---|---|---|---|
| 2',4',4-Trihydroxy-3'-[2-hydroxy-7-methyl-3-methylene-6-octaenyl]chalcone | IL-6 Production | Potent Inhibitory Activity | nih.gov |
| 2',4',4-Trihydroxy-3'-geranylchalcone | IL-6 Production | Potent Inhibitory Activity | nih.gov |
| 2',4',4-Trihydroxy-3'-[6-hydroxy-3,7-dimethyl-2,7-octadienyl]chalcone | IL-6 Production | Potent Inhibitory Activity | nih.gov |
| 2',4-Dihydroxy-4'-methoxy-3'-[2-hydroperoxy-3-methyl-3-butenyl]chalcone | IL-6 Production | No Potent Activity | nih.gov |
Downregulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)
Dihydroxychalcone derivatives have demonstrated the ability to modulate inflammatory responses by downregulating the expression of key inflammatory enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The upregulation of these enzymes is a hallmark of inflammatory processes and is associated with the pathophysiology of various inflammatory disorders and certain types of cancers. nih.gov
Chalcones, as a class of compounds, have been shown to inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2), which are products of iNOS and COX-2 activity, respectively. researchgate.netresearchgate.net For instance, certain 2'-hydroxychalcone (B22705) derivatives have been found to suppress the production of PGE2, NO, and tumor necrosis factor-alpha (TNF-α), indicating their anti-inflammatory potential. researchgate.net The inhibition of iNOS and COX-2 expression is a significant mechanism through which these compounds exert their anti-inflammatory effects. nih.govnih.gov Studies have shown that the anti-inflammatory activity of some chalcone derivatives is directly linked to the downregulation of iNOS and COX-2. researchgate.netresearchgate.net
Suppression of NF-κB Pathway Activation
A critical mechanism underlying the anti-inflammatory and anticancer activities of dihydroxychalcone derivatives is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and immunity. nih.govnih.govnih.gov The aberrant activation of the NF-κB pathway is implicated in the pathogenesis of inflammatory diseases and various cancers. nih.govnih.gov
Several chalcone derivatives, including 2',4'-dihydroxychalcone (B613834), have been identified as potent inhibitors of NF-κB activation. nih.govnih.gov They can suppress NF-κB activation induced by various inflammatory stimuli and carcinogens. nih.gov The inhibitory mechanism often involves targeting key components of the NF-κB signaling cascade. For example, some chalcones have been shown to block the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govjosorge.com This inhibition of IκBα degradation prevents the nuclear translocation of the active NF-κB p65 subunit, thereby blocking the transcription of NF-κB target genes, including those encoding for inflammatory enzymes like iNOS and COX-2. nih.govelsevierpure.commdpi.com
The suppression of the NF-κB pathway by dihydroxychalcones contributes significantly to their anti-inflammatory and potential chemopreventive effects. nih.govnih.govnih.gov
Inhibition of Lysozyme and β-Glucuronidase Release (e.g., 2,2'-Dihydroxychalcone)
Certain dihydroxychalcone derivatives, such as 2,2'-dihydroxychalcone, have been shown to exert anti-inflammatory effects by inhibiting the release of lytic enzymes from neutrophils. Specifically, studies have demonstrated that chalcones can potently inhibit the release of β-glucuronidase and lysozyme from rat neutrophils stimulated by inflammatory agents. nih.gov
Neutrophils play a central role in the inflammatory response, and the release of their granular contents, including enzymes like lysozyme and β-glucuronidase, contributes to tissue damage and amplification of inflammation. The ability of 2,2'-dihydroxychalcone and other related compounds to suppress the degranulation of neutrophils suggests a direct cellular mechanism for their anti-inflammatory properties. nih.gov This inhibition of enzyme release from neutrophils is considered a key part of the anti-inflammatory action of these chalcones. nih.gov
Anticancer Mechanisms (Excluding Clinical Trial Data)
Induction of Apoptosis and Pyroptosis via Caspase Regulation (e.g., 2',4'-Dihydroxychalcone regulating caspase-3/4/11)
A primary anticancer mechanism of dihydroxychalcone derivatives is the induction of programmed cell death, including apoptosis and potentially pyroptosis, through the regulation of caspases. nih.govnih.gov Caspases are a family of proteases that play essential roles in executing the apoptotic process.
2',4'-Dihydroxychalcone has been shown to induce apoptosis in various cancer cell lines. nih.govspandidos-publications.com This induction is often associated with the activation of key executioner caspases, such as caspase-3. nih.govspandidos-publications.comresearchgate.net For example, in human gastric cancer cells, 2',4'-dihydroxychalcone treatment leads to typical apoptotic features like cell shrinkage and the formation of apoptotic bodies, accompanied by a significant increase in caspase-3 activity. nih.gov Similarly, in human prostate cancer cells, this compound induces apoptosis through the activation of caspase-3 and caspase-7. spandidos-publications.com The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in cell death. nih.gov
The induction of apoptosis by chalcones often follows the intrinsic, or mitochondrial, pathway. nih.gov This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. nih.gov
Cell Cycle Arrest (e.g., G2/M Phase by 2',4'-Dihydroxychalcone)
In addition to inducing apoptosis, dihydroxychalcone derivatives can exert their anticancer effects by arresting the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. nih.govresearchgate.net
2',4'-Dihydroxychalcone has been observed to cause cell cycle arrest in different cancer cell lines. In human gastric cancer MGC-803 cells, treatment with 2',4'-dihydroxychalcone leads to cell cycle arrest in the G2/M phase. nih.gov This indicates that the compound interferes with the cellular processes that govern the transition from the G2 phase to mitosis, preventing the cancer cells from dividing. In contrast, in PC-3 human prostate cancer cells, the same compound was found to induce cell cycle arrest at the G0/G1 phase. spandidos-publications.com This discrepancy suggests that the specific effect on the cell cycle may be cell-type dependent. The arrest of the cell cycle provides an opportunity for the cell to undergo apoptosis.
Inhibition of Glutathione S-Transferase (GST) Activity (e.g., 2,2'-Dihydroxychalcone)
Another significant anticancer mechanism of certain dihydroxychalcones is the inhibition of Glutathione S-Transferase (GST) activity. medchemexpress.comnih.gov GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics, including many chemotherapeutic drugs. nih.govmdpi.commdpi.com Overexpression of GSTs in cancer cells can contribute to multidrug resistance by catalyzing the conjugation of glutathione to anticancer drugs, thereby inactivating them and facilitating their efflux from the cell. nih.govmdpi.com
2,2'-Dihydroxychalcone has been identified as a potent inhibitor of GST. medchemexpress.comnih.gov By inhibiting GST activity, this compound can sensitize cancer cells to conventional chemotherapeutic agents. For instance, pre-treatment of human colon cancer cells with a non-toxic concentration of 2,2'-dihydroxychalcone significantly increased their sensitivity to drugs like chlorambucil and melphalan, which are substrates for GST. nih.gov This inhibition of GST and the subsequent chemosensitization represent a promising strategy to overcome drug resistance in cancer therapy. nih.gov
Table of Research Findings on Dihydroxychalcone Derivatives
| Compound | Mechanism of Action | Effect | Cell Line |
|---|---|---|---|
| 2',4'-Dihydroxychalcone | Downregulation of survivin mRNA | Induction of apoptosis | Human gastric cancer MGC-803 cells nih.gov |
| 2',4'-Dihydroxychalcone | Cell cycle arrest | G2/M phase arrest | Human gastric cancer MGC-803 cells nih.gov |
| 2',4'-Dihydroxychalcone | Activation of caspase-3/-7 | Induction of apoptosis | PC-3 human prostate cancer cells spandidos-publications.com |
| 2',4'-Dihydroxychalcone | Cell cycle arrest | G0/G1 phase arrest | PC-3 human prostate cancer cells spandidos-publications.com |
| 2,2'-Dihydroxychalcone | Inhibition of Glutathione S-Transferase (GST) | Sensitization to chemotherapeutic drugs | Human colon cancer cells medchemexpress.comnih.gov |
| 2'-Hydroxychalcone Derivatives | Suppression of NF-κB pathway | Inhibition of PGE2, NO, and TNF-α production | RAW 264.7 cells researchgate.net |
| 2,2'-Dihydroxychalcone | Inhibition of β-glucuronidase and lysozyme release | Anti-inflammatory effect | Rat neutrophils nih.gov |
Modulation of p53 Pathway and MDM2 Interaction
The oncoprotein Murine Double Minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor protein. nih.govnih.gov MDM2 functions as an E3 ubiquitin-protein ligase, targeting p53 for degradation by the proteasome and thereby keeping its levels low in unstressed cells. nih.gov In many cancers, the overexpression of MDM2 effectively inactivates p53, which allows defective cells to bypass cell cycle checkpoints and proliferate. nih.gov Therefore, disrupting the interaction between MDM2 and p53 is a key therapeutic strategy to reactivate p53's tumor-suppressing functions. nih.govnih.gov
Chalcones (1,3-diphenyl-2-propen-1-ones) have been identified as inhibitors of the MDM2-p53 interaction. nih.govnih.gov Multidimensional NMR spectroscopy has shown that chalcones bind to a subsite within the p53 binding cleft of the human MDM2 protein. nih.gov This binding physically obstructs the interaction with p53, leading to the disruption of the MDM2/p53 complex. nih.gov Biochemical studies have confirmed that this disruption releases p53 from both the p53/MDM2 and the DNA-bound p53/MDM2 complexes. nih.gov The subsequent increase in p53 levels restores its transcriptional activity, reactivating the genome integrity checkpoint and promoting anticancer effects like cell cycle arrest and apoptosis. nih.gov
| Compound Class | Target | Mechanism of Action | Outcome |
|---|---|---|---|
| Chalcones | MDM2 | Binds to a subsite of the p53 binding cleft on MDM2. nih.gov | Disruption of the MDM2/p53 protein complex. nih.gov |
| Chalcones | p53 | Release of p53 from MDM2-mediated inhibition. nih.gov | Increased p53 levels and restored transcriptional activity. nih.gov |
Suppression of Cancer Cell Migration
The migration and invasion of cancer cells are fundamental processes in metastasis, the primary cause of cancer-related mortality. Research into chalcone derivatives has revealed their potential to inhibit these critical steps in tumor progression. For instance, studies on specific azaspirane derivatives of chalcones have demonstrated significant inhibitory effects on the migration and invasion of PC3 prostate cancer cells. mdpi.com This inhibition is linked to the modulation of key signaling proteins involved in cell motility. The compounds were found to decrease the phosphorylation levels of Focal Adhesion Kinase (FAK) and Src, two proteins whose active forms are associated with tumor progression and metastasis. mdpi.com This reduction in FAK and Src activity was accompanied by a decrease in the secretion of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix, which facilitates cancer cell invasion. mdpi.com
Similarly, other chalcone derivatives have been shown to suppress the proliferation of breast cancer cells (MCF-7) and induce apoptosis. nih.gov While this study focused on apoptosis, the underlying molecular interactions with proteins like TNFα, Bcl-2, and caspases highlight the broad-spectrum impact of chalcones on pathways that are often co-regulated with cell migration and invasion. nih.gov
Enhancement of Anti-Cancer Immune Responses (e.g., T cell infiltration)
The interaction between cancer cells and the immune system is a critical determinant of tumor progression. The ability of the immune system, particularly T cells, to infiltrate tumors is often associated with a better prognosis. Chalcone derivatives have been shown to possess immunomodulatory properties, although their effects on anti-cancer immunity are complex. dovepress.comdovepress.com
Some chalcones can influence T cell activity. For example, the natural chalcone Xanthohumol has been documented to inhibit the proliferation and development of cytotoxic T cells and reduce the production of Th1 cytokines like IL-2, IFN-γ, and TNF-α. dovepress.com In a different context, a study on an experimental autoimmune encephalomyelitis (EAE) model, which is relevant to autoimmune diseases, showed that 2',2',4'-Trihydroxychalcone (TDC) treatment markedly reduced the number of infiltrating mononuclear cells, including CD4+ and CD8+ T cells, into the central nervous system. nih.gov This suggests an anti-inflammatory rather than an immune-enhancing effect in that specific model.
Conversely, 3-deoxysappanchalcone (3-DSC) has been investigated for its role in suppressing skin cancer growth by inhibiting T-LAK cell-originated protein kinase (TOPK). nih.gov While this study focused on the direct inhibition of a cancer-related kinase, the kinase's name suggests a link to lymphocyte-activated killer cells, indicating a potential intersection between chalcone activity and immune cell signaling that warrants further investigation for its application in immuno-oncology.
Antimicrobial Mechanisms of Action
Inhibition of Bacterial Protein Synthesis
Bacterial protein synthesis is a primary target for many clinically successful antibiotics. sigmaaldrich.comyoutube.com This intricate process involves the 30S and 50S ribosomal subunits, which combine to form the 70S ribosome complex where messenger RNA (mRNA) is translated into polypeptide chains. sigmaaldrich.comyoutube.com Antibiotics can interfere with various stages of this process, including the binding of transfer RNA (tRNA) to the ribosome, the formation of the peptide bond by peptidyl transferase, and the translocation of the growing peptide chain. sigmaaldrich.comyoutube.com
While the precise mechanisms for many chalcones are still under investigation, structure-activity relationship studies suggest that their antimicrobial effects are often attributable to the presence of phenolic hydroxyl groups, which have a high affinity for proteins. nih.gov Some research has pointed towards the inhibition of enzymes essential for bacterial survival. For example, GlcN-6-P synthase, a key enzyme in the biosynthesis of the bacterial cell wall, has been identified as a potential target for chalcones. nih.gov Inhibition of this enzyme would disrupt cell wall formation, ultimately stopping bacterial growth. nih.gov However, direct, broad evidence specifically identifying inhibition of ribosomal protein synthesis as a primary mechanism for dihydroxychalcones is less established compared to other mechanisms like membrane disruption.
Membrane Permeability Reduction and Synergistic Effects with Antibiotics (e.g., 2',4'-Dihydroxychalcone)
The bacterial membrane acts as a crucial barrier, and its disruption is a common antimicrobial strategy. gardp.orgnih.gov The substitution of the chalcone ring system with O-alkyl groups is believed to increase the compound's lipophilicity, which may enhance its antimicrobial activity through more effective interaction with cellular membranes. nih.gov Rather than reducing permeability, many membrane-active agents work by increasing it, leading to leakage of intracellular contents and cell death. mdpi.commdpi.com
A key strategy to combat antibiotic resistance is the use of synergistic combinations, where one compound enhances the efficacy of another. mdpi.com Natural compounds that permeabilize bacterial membranes can facilitate the entry of conventional antibiotics that have intracellular targets, thereby restoring their effectiveness even against resistant strains. mdpi.commdpi.com For instance, the membrane-disrupting activities of certain compounds can allow antibiotics to access their intracellular ribosomal targets, making the antibiotic effective at sub-inhibitory concentrations. mdpi.com While specific studies detailing the synergistic effects of 2',4'-Dihydroxychalcone by reducing membrane permeability were not prominently found, the principle of chalcones interacting with cellular membranes suggests potential for such synergistic activity. nih.gov
Antifungal Effects through Hsp90 Inhibition (e.g., 2',4'-Dihydroxychalcone)
Heat shock protein 90 (Hsp90) has emerged as a significant target for new antifungal drugs, as it is essential for the growth, cell wall integrity, and virulence of fungal pathogens like Aspergillus fumigatus. nih.govnih.govtandfonline.com 2',4'-Dihydroxychalcone (2',4'-DHC) was identified from a compound library as having both Hsp90 inhibitory and antifungal properties. nih.govnih.govtandfonline.com
Docking studies have indicated that 2',4'-DHC binds to the ATPase domain of Hsp90, inhibiting its function. nih.govtandfonline.com This inhibition leads to a cascade of downstream effects. In the presence of 2',4'-DHC, the radial growth of A. fumigatus was inhibited, and its pigmentation was completely blocked. nih.govnih.govtandfonline.com This is associated with a significant decrease (approximately 3- to 5-fold) in the expression of conidiation-specific genes such as abaA, brlA, and wetA. nih.govnih.govtandfonline.com Furthermore, 2',4'-DHC treatment reduces the expression of components of the calcineurin signaling pathway, which is crucial for hyphal growth. nih.govresearchgate.net The inhibitory effects of 2',4'-DHC on fungal metabolic activity and mycelial growth are significantly enhanced when used in combination with conventional antifungal drugs like itraconazole and caspofungin. nih.govnih.govtandfonline.com
| Parameter | Observation with 2',4'-DHC (8 µg/mL) | Reference |
|---|---|---|
| Target Protein | Heat shock protein 90 (Hsp90) | nih.govnih.govtandfonline.com |
| Radial Growth Inhibition | 20% compared to control | nih.govnih.govresearchgate.net |
| Pigmentation | Completely blocked | nih.govnih.govresearchgate.net |
| Gene Expression (abaA, brlA, wetA) | Significantly decreased (3- to 5-fold) | nih.govnih.govtandfonline.com |
| Synergistic Effect | Enhanced activity with itraconazole and caspofungin | nih.govnih.govtandfonline.com |
Impact on Fungal Growth, Pigmentation, and Gene Expression (e.g., Conidiation-Associated Genes, Calcineurin Signaling)
Dihydroxychalcone derivatives have demonstrated notable antifungal properties by affecting critical cellular and molecular processes in fungi. Specifically, 2',4'-Dihydroxychalcone (2',4'-DHC) has been identified as a potent inhibitor of the heat shock protein 90 (Hsp90), which in turn affects fungal growth, pigmentation, and the expression of key developmental genes. nih.govnih.gov
In studies involving Aspergillus fumigatus, treatment with 8 µg/mL of 2',4'-DHC resulted in a 20% inhibition of radial growth and a complete blockage of the characteristic green pigmentation of the fungus. nih.govnih.gov This loss of pigmentation is linked to a significant decrease in the expression of genes that are essential for asexual development, known as conidiation. The expression of the transcription factors encoded by abaA, brlA, and wetA, which are central regulators of conidiation in Aspergillus species, was found to be reduced by approximately three- to five-fold following treatment with 2',4'-DHC. nih.govnih.govresearchgate.net
Furthermore, 2',4'-DHC has been shown to impact the calcineurin signaling pathway, a crucial pathway for hyphal growth and stress response in fungi. nih.gov The expression of major components of this pathway, namely the catalytic subunit cnaA and the downstream transcription factor crzA, was significantly reduced in the presence of 2',4'-DHC. nih.govnih.gov This suggests that the antifungal activity of 2',4'-DHC is mediated, at least in part, through its role as an inhibitor of the Hsp90-calcineurin pathway. nih.govnih.gov
Enzyme Inhibition Profiling
Dihydroxychalcone and its derivatives have been extensively studied for their ability to inhibit a variety of enzymes implicated in different disease pathways.
Inhibition of Aldose Reductase (e.g., 2'-Hydroxychalcone Derivatives)
A series of novel hydroxychalcone (B7798386) derivatives have been designed and evaluated as bifunctional inhibitors of α-glucosidase and aldose reductase (ALR2). nih.govresearchgate.net The latter is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia and is linked to the development of diabetic complications. nih.govresearchgate.net Many of the synthesized hydroxychalcone compounds exhibited potent inhibitory activity against both enzymes, highlighting their potential as therapeutic agents for diabetes and its associated complications. nih.govresearchgate.netresearchgate.net
Inhibition of Xanthine Oxidase (e.g., Dihydroxychalcones)
Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.govnih.govresearchgate.net Elevated levels of uric acid can lead to hyperuricemia and gout. nih.govnih.gov Several dihydroxychalcone derivatives have been identified as potent inhibitors of xanthine oxidase. For instance, a series of derivatives based on the natural 3,4-dihydroxychalcone were synthesized, with nine compounds showing significant XO inhibitory activity in vitro, with IC50 values ranging from 0.121 to 7.086 μM. nih.gov Notably, one derivative, 15b, demonstrated an IC50 value of 0.121 µM, which was 27.47 times more potent than the standard drug allopurinol (IC50 = 3.324 µM). nih.gov Structure-activity relationship (SAR) analyses have indicated that the presence of at least three hydroxyl groups is beneficial for potent XO inhibition. nih.gov
Inhibition of Calpain and Cathepsins (e.g., Dihydroxychalcone Analogues)
Calpains and cathepsins are families of cysteine proteases whose dysregulation is associated with various pathological conditions. scbt.complos.org A study involving twelve synthesized dihydroxychalcone analogues tested their inhibitory effects on µ-calpain, m-calpain, cathepsin B, and cathepsin L. One compound exhibited the most potent activity against m-calpain with an IC50 value of 25.25 µM. scbt.com Another analogue was identified as the most effective inhibitor of cathepsin L, with an IC50 value of 2.80 µM, and it also showed moderate inhibition of cathepsin B with an IC50 of 11.47 µM. scbt.com These findings suggest that dihydroxychalcone structures can be modulated to develop dual inhibitors of calpains and cathepsins. scbt.com
Inhibition of H1N1 Neuraminidase Enzyme (e.g., 2',4'-Dihydroxy-4-methoxychalcone)
Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for its replication and spread. nih.gov A series of chalcone derivatives were designed and evaluated as potential inhibitors of the H1N1 neuraminidase enzyme. nih.govcaltagmedsystems.co.uk Among the tested compounds, 2',4'-dihydroxy-4-methoxychalcone was identified as the most active inhibitor, with an IC50 value of 2.23 µmol/l against the influenza A/Pune isolate/2009 (H1N1) virus in an in vitro enzyme-based assay. nih.govcaltagmedsystems.co.uk This highlights the potential of this dihydroxychalcone derivative for further development as an anti-influenza therapeutic. nih.govcaltagmedsystems.co.uk
Inhibition of Guanosine Triphosphate Cyclohydrolase I (GCH-I) (e.g., 2',4'-Dihydroxychalcone)
Guanosine triphosphate cyclohydrolase I (GCH-I) is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases. nih.gov 2',4'-Dihydroxychalcone has been reported to inhibit the activity of GCH-I. scbt.com It is believed to interfere with the enzyme's catalytic function, leading to inhibitory effects on the biosynthesis of BH4. scbt.com This suggests a direct impact of this specific dihydroxychalcone on the GCH-I enzyme. scbt.com
Interactive Data Table: Enzyme Inhibition by Dihydroxychalcone Derivatives
| Compound Class | Target Enzyme | Specific Derivative | IC50 Value |
|---|---|---|---|
| Dihydroxychalcone Analogues | m-Calpain | Compound 10 | 25.25 ± 0.901 µM |
| Dihydroxychalcone Analogues | Cathepsin L | Compound 13 | 2.80 ± 0.100 µM |
| Dihydroxychalcone Analogues | Cathepsin B | Compound 13 | 11.47 ± 0.087 µM |
| Dihydroxychalcones | Xanthine Oxidase | Derivative 15b | 0.121 µM |
Inhibition of Viral Proteases (e.g., 3CLpro) and RNA Polymerases (e.g., RdRp)
The antiviral potential of dihydroxychalcone derivatives extends to the inhibition of critical viral enzymes necessary for replication, namely viral proteases and RNA polymerases. These enzymes represent highly attractive targets for antiviral drug development due to their essential roles in the viral life cycle and high conservation across different viral species. nih.govresearchgate.net
Inhibition of Viral Proteases
Viral proteases are responsible for cleaving large viral polyproteins into individual functional proteins required for viral replication and assembly. nih.govmdpi.com Chalcone derivatives have demonstrated significant inhibitory activity against key viral cysteine proteases, such as the 3-chymotrypsin-like protease (3CLpro or Mpro) and the papain-like protease (PLpro), which are crucial for the life cycle of coronaviruses like SARS-CoV and SARS-CoV-2. mdpi.comtandfonline.commdpi.com
The primary mechanism of inhibition involves the binding of the chalcone scaffold to the active site of these proteases. The 3CLpro enzyme, for instance, is a cysteine protease that features a catalytic dyad composed of Cysteine (Cys145) and Histidine (His41) residues within its substrate-binding site. mdpi.comnih.gov Dihydroxychalcone derivatives can interact with these key residues, thereby blocking the enzyme's catalytic activity and preventing the processing of viral polyproteins, which ultimately halts viral replication. nih.gov
Computational and in-vitro studies have elucidated the specific interactions between chalcone derivatives and the 3CLpro active site. The α,β-unsaturated ketone moiety characteristic of the chalcone backbone is proposed to be a key player, potentially forming irreversible covalent bonds with the catalytic cysteine residue via a Michael addition reaction. mdpi.com Furthermore, different substituents on the A and B rings of the chalcone structure can form multiple hydrogen bonds and hydrophobic interactions within the binding pocket, enhancing the binding affinity and inhibitory potency. nih.gov For example, computational models of certain chalcone derivatives have shown hydrogen bond formation with key residues such as Gly143, Ser144, and the catalytic Cys145 of SARS-CoV-2 3CLpro. nih.gov
Research has identified several chalcone derivatives with potent inhibitory effects. One study on derivatives from the plant Angelica keiskei found that an alkylated chalcone exhibited potent inhibitory activity against SARS-CoV proteases, with an IC50 value of 11.4 µM against 3CLpro and 1.2 µM against PLpro. tandfonline.com Other research focusing on MERS-CoV 3CLpro identified isobavachalcone and helichrysetin as prominent inhibitors with IC50 values of 35.85 µM and 67.04 µM, respectively. tandfonline.com
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
The RNA-dependent RNA polymerase (RdRp) is the core enzyme of the viral replication and transcription machinery for RNA viruses. researchgate.netnih.gov It synthesizes new viral RNA genomes and messenger RNAs using an RNA template. As this enzyme is absent in host cells, it serves as a prime target for selective antiviral inhibitors. nih.gov
Chalcone derivatives have emerged as potential inhibitors of viral RdRp. The mechanism of inhibition is believed to involve the binding of these compounds to the polymerase, which can interfere with its catalytic function. While nucleoside inhibitors typically work by being incorporated into the growing RNA chain and causing termination, non-nucleoside inhibitors (NNIs) like chalcones bind to allosteric sites on the enzyme. researchgate.netnih.gov This binding can induce conformational changes in the RdRp, disrupting its ability to bind to the RNA template or to catalyze the polymerization of ribonucleotides, thus preventing viral replication. nih.govresearchgate.net
While experimental data on the direct inhibition of RdRp by 3,2'-dihydroxychalcone is limited, structure-based virtual screening studies have been conducted on various chalcone derivatives against the SARS-CoV-2 RdRp. nih.govnih.gov These computational analyses have identified chalcone derivatives that show promising binding affinity scores, ranging from -2.748 to -4.370 kcal/mol, suggesting they could be putative inhibitors of this crucial viral enzyme. nih.govresearchgate.netnih.gov These in-silico findings highlight the potential of the chalcone scaffold as a basis for developing novel RdRp inhibitors, though further experimental validation is required to confirm their activity and elucidate the precise molecular interactions. nih.gov
Research Findings on Dihydroxychalcone Derivatives as Viral Enzyme Inhibitors
The following table summarizes key research findings on the inhibitory activity of various chalcone derivatives against viral proteases and polymerases.
| Compound Derivative | Viral Target | Virus | Inhibitory Concentration / Binding Affinity | Reference |
|---|---|---|---|---|
| Alkylated Chalcone | 3CLpro | SARS-CoV | IC50: 11.4 µM | tandfonline.com |
| Alkylated Chalcone | PLpro | SARS-CoV | IC50: 1.2 µM | tandfonline.com |
| Isobavachalcone | 3CLpro | MERS-CoV | IC50: 35.85 µM | tandfonline.com |
| Helichrysetin | 3CLpro | MERS-CoV | IC50: 67.04 µM | tandfonline.com |
| Synthesized Chalcone Derivatives (Computational) | RdRp | SARS-CoV-2 | Binding Affinity: -2.748 to -4.370 kcal/mol | nih.govnih.gov |
| Chalcone Derivative C264 (Computational) | 3CLpro | SARS-CoV-2 | MM/GBSA Binding Energy: -28.23 ± 3.53 kcal/mol | nih.govnih.gov |
| Chalcone Derivative C235 (Computational) | 3CLpro | SARS-CoV-2 | MM/GBSA Binding Energy: -22.07 ± 3.39 kcal/mol | nih.govnih.gov |
Analytical and Spectroscopic Characterization in Dihydroxychalcone Research
Structural Elucidation Techniques
Structural elucidation is a cornerstone of chemical research, providing definitive proof of a compound's molecular architecture. For 3,2'-dihydroxychalcone, a suite of spectroscopic methods is employed to piece together its structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively detailed in the provided search results, the expected ¹H and ¹³C NMR spectral characteristics can be inferred from the known chemical shifts of related chalcone (B49325) structures.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two phenyl rings would typically appear in the downfield region, generally between δ 6.0 and 8.5 ppm. The vinylic protons of the α,β-unsaturated ketone system are particularly characteristic, with their signals expected to appear as doublets with a large coupling constant (typically around 15 Hz), indicative of a trans configuration. The phenolic hydroxyl protons would likely appear as broad singlets, and their chemical shift can be concentration-dependent and may be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal is expected to be that of the carbonyl carbon (C=O) of the α,β-unsaturated ketone, typically appearing in the range of δ 190-195 ppm. The carbons of the two aromatic rings would generate a series of signals in the aromatic region (approximately δ 110-165 ppm). The vinylic carbons (α and β) would also have characteristic chemical shifts. The carbon bearing the 2'-hydroxyl group and the carbon with the 3-hydroxyl group are expected to show signals at the lower field end of the aromatic region due to the deshielding effect of the oxygen atoms.
A study on various 2'-hydroxychalcones provides reference points for the chemical shifts of the carbonyl carbon and the phenolic carbon, which are typically found around 193.7 ppm and 163.6 ppm, respectively researchgate.net.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.0 - 8.5 | m | - |
| Vinylic-H (α, β) | 6.5 - 8.0 | d | ~15 |
| Phenolic-OH | Variable | br s | - |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 195 |
| Aromatic/Vinylic-C | 110 - 165 |
| C-OH (aromatic) | ~160 - 165 |
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by specific absorption bands that confirm the presence of its key structural features.
The most prominent and diagnostic peaks for dihydroxychalcones include a strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone, which typically appears in the region of 1700-1600 cm⁻¹. Another key feature is a broad absorption band corresponding to the hydroxyl (-OH) groups, generally observed in the range of 3520-3226 cm⁻¹. The presence of aromatic rings is indicated by C=C stretching vibrations within the 1612-1462 cm⁻¹ range, and C-H stretching vibrations around 3100-3000 cm⁻¹ nih.govvscht.czijsr.net.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H stretch | 3520 - 3226 | Strong, Broad |
| Aromatic C-H stretch | ~3100 - 3000 | Medium to Weak |
| Carbonyl C=O stretch (α,β-unsaturated) | ~1700 - 1600 | Strong |
| Aromatic C=C stretch | ~1612 - 1462 | Medium to Weak |
| C-O stretch | ~1215 | Medium |
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₂O₃), the calculated molecular weight is 240.25 g/mol nih.govsigmaaldrich.combiosynth.com.
In a mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺ or [M]⁻) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
The fragmentation pattern in MS/MS experiments provides valuable structural information. Chalcones typically fragment in predictable ways. Common fragmentation pathways for hydroxylated chalcones involve cleavages of the propenone chain and retro-Diels-Alder (RDA) reactions in the heterocyclic ring that can be formed upon cyclization mdpi.comucl.ac.be. The presence of hydroxyl groups influences the fragmentation, often leading to the loss of water (H₂O) or carbon monoxide (CO) ucl.ac.be.
Based on data from PubChem, the MS/MS spectrum of the deprotonated molecule [M-H]⁻ of this compound (precursor m/z 239.0714) shows significant fragment ions at m/z 221 and 119 nih.gov. The protonated molecule [M+H]⁺ (precursor m/z 241.0859) shows key fragments at m/z 223, 226, and 147 nih.gov.
Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₃ | nih.govsigmaaldrich.combiosynth.com |
| Molecular Weight | 240.25 g/mol | nih.govsigmaaldrich.combiosynth.com |
| Precursor Ion [M-H]⁻ | 239.0714 | nih.gov |
| Major [M-H]⁻ Fragments | 221, 119 | nih.gov |
| Precursor Ion [M+H]⁺ | 241.0859 | nih.gov |
| Major [M+H]⁺ Fragments | 223, 226, 147 | nih.gov |
Purity Assessment and Separation Methods
Ensuring the purity of a chemical compound is critical for its use in further research. Chromatographic techniques are the primary methods used for the separation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, which possesses chromophores (the aromatic rings and the α,β-unsaturated ketone system), HPLC coupled with a UV detector is particularly effective.
The chalcone would be separated on a stationary phase (typically a C18 column) with a suitable mobile phase, often a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, sometimes with a small amount of acid (like formic or acetic acid) to improve peak shape. The retention time of the compound under specific chromatographic conditions is a characteristic identifier. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions, identifying compounds, and assessing the purity of a sample. For dihydroxychalcones, TLC is performed on a plate coated with a stationary phase, such as silica (B1680970) gel ijsr.net.
The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase. The choice of the solvent system is crucial for achieving good separation. A study on dihydroxychalcones reported the use of a benzene:ethyl acetate (B1210297) (9:1) solvent system ijsr.net. The components of the mixture travel up the plate at different rates, resulting in separation. The position of the compound is identified by its retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The purity can be visually assessed by the presence of a single spot.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method provides experimental percentages of carbon (C), hydrogen (H), and oxygen (O), which are then compared against theoretically calculated values derived from its molecular formula, C₁₅H₁₂O₃. biosynth.comsigmaaldrich.comnih.govchemicalbook.comnih.gov The molecular weight of the compound is 240.25 g/mol . biosynth.comsigmaaldrich.comnih.govnih.gov
This comparison is crucial for verifying the purity and confirming the empirical formula of a synthesized or isolated sample. In chalcone research, it is a standard procedure to ensure that the synthesized product matches the expected structure. ijsr.net Studies on various dihydroxychalcone derivatives report that experimentally determined percentages for carbon and hydrogen are typically in close agreement with the calculated values. ijsr.netnih.gov
The theoretical elemental composition of this compound is calculated as follows:
Carbon (C): (15 * 12.011) / 240.25 * 100% = 74.99%
Hydrogen (H): (12 * 1.008) / 240.25 * 100% = 5.04%
Oxygen (O): (3 * 15.999) / 240.25 * 100% = 19.97%
These values serve as a benchmark for experimental results obtained from CHN elemental analyzers.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 74.99 |
| Hydrogen | H | 5.04 |
| Oxygen | O | 19.97 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an important technique for characterizing compounds containing chromophores. The chalcone scaffold, with its α,β-unsaturated carbonyl system connecting two aromatic rings, acts as a significant chromophore, absorbing light in the UV-Vis region. ijsr.net
The UV-Vis spectrum of a chalcone typically displays two main absorption bands. mdpi.com
Band I: A major absorption band appearing at higher wavelengths (typically between 340-390 nm). This band is attributed to the π-π* electronic transition involving the entire cinnamoyl system (the B-ring and the α,β-unsaturated carbonyl group). mdpi.comijrpas.com
Band II: A minor absorption band at lower wavelengths (around 220-270 nm), which arises from the π-π* transition associated with the benzoyl group (the A-ring). mdpi.com
Additionally, a weaker n-π* transition associated with the carbonyl group's non-bonding electrons is often observed. ijrpas.comijrpas.com The position and intensity of these absorption maxima (λmax) can be influenced by the solvent used and the nature and position of substituents on the aromatic rings. ijrpas.com For instance, studies on related 2'-hydroxychalcones in solvents like ethanol (B145695) and methanol have documented these characteristic absorption patterns. ijrpas.comijrpas.comspectrabase.com
Table 2: UV-Vis Absorption Maxima (λmax) for Representative Hydroxychalcone (B7798386) Derivatives
| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Transition Type |
|---|---|---|---|---|
| 2-methoxy-2'-hydroxychalcone | Ethanol | 362 | 292 | n-π* and π-π |
| 4,2',4',6'-Tetrahydroxychalcone | Ethanol | 365 | Not specified | π-π |
| (E)-3-(4-butylphenyl)-1-(4-methylphenyl)-prop-2-en-1-one | DMSO | 308 | Not specified | π-π* |
Note: This table includes data from closely related chalcone structures to illustrate typical spectral characteristics.
Computational Studies and Molecular Modeling of Dihydroxychalcones
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.
Molecular docking studies are frequently employed to screen chalcone (B49325) derivatives against various enzymatic targets to predict their inhibitory potential. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction.
While numerous studies have used molecular docking to evaluate various hydroxylated chalcones against key enzymatic targets, specific binding affinity data for 3,2'-Dihydroxychalcone against H1N1 Neuraminidase, Heat shock protein 90 (Hsp90), 3C-like protease (3CLpro), and RNA-dependent RNA polymerase (RdRp) are not extensively detailed in the available literature. For instance, studies on H1N1 neuraminidase have investigated other derivatives like 2',4'-dihydroxy-4-methoxy chalcone nih.gov. Similarly, docking studies on Hsp90 have identified 2',4'-Dihydroxychalcone (B613834) as a potential inhibitor that binds to the ATPase domain nih.govkoreascience.krnih.gov. Research into SARS-CoV-2 has also utilized docking to screen compounds against 3CLpro and RdRp, but specific results for this compound are not prominently reported nih.govresearchgate.netucl.ac.ukbiointerfaceresearch.com.
These studies confirm the utility of the docking method for this class of compounds, but highlight a research gap concerning the specific 3,2'-isomer.
The primary goal of predicting binding affinity is to identify potential inhibitors. A lower (more negative) binding energy suggests a more stable protein-ligand complex and, therefore, a higher likelihood of inhibitory activity. Although general studies suggest that this compound has potential pharmacological effects, including anti-inflammatory and anticancer properties, specific computational studies identifying it as a potent inhibitor for the aforementioned enzymes are limited lookchem.com.
Simulation and Modeling of Receptor Ligand-Binding Domains (e.g., Aryl Hydrocarbon Receptor, AhR)
Beyond simple docking, simulation and modeling studies provide a more dynamic view of ligand-receptor interactions. These methods can account for protein flexibility and the presence of solvent molecules, offering deeper insights into the binding mode and stability of the complex.
Research on the interaction of hydroxylated chalcones with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, has shown that activity is highly dependent on the substitution pattern. nih.govunimib.it A study investigating a series of dihydroxychalcones found that compounds with a 2,2'-dihydroxy substitution were potent AhR agonists, while 2',3-dihydroxychalcone (an alternative name for this compound) induced some, albeit minimal, expression of AhR-responsive genes like CYP1A1 in Caco-2 cells. nih.govresearchgate.net Crucially, simulation and modeling studies of these hydroxylated chalcones confirmed their interactions within the AhR ligand-binding domain, which was consistent with the structure-dependent activity observed experimentally nih.govsigmaaldrich.com.
| Compound | AhR Activity in Caco-2 Cells | Computational Confirmation |
|---|---|---|
| 2,2'-Dihydroxychalcone | Potent Agonist | Interaction with LBD confirmed |
| This compound (2',3-Dihydroxychalcone) | Some/Minimal Activity | Interaction with LBD confirmed |
| 2',4'-Dihydroxychalcone | Minimal Activity | Interaction with LBD confirmed |
| 2',5'-Dihydroxychalcone | Minimal Activity | Interaction with LBD confirmed |
Prediction of Biological Activities (e.g., Antioxidant Properties)
Computational methods are valuable for predicting the biological activities of molecules. For antioxidant properties, theoretical calculations can determine parameters related to a compound's ability to scavenge free radicals. While this compound is noted for its antioxidant properties, specific computational predictions for this isomer are not widely available lookchem.com.
However, studies on other chalcones demonstrate the approach. For example, Density Functional Theory (DFT) calculations are used to analyze antioxidant mechanisms such as Hydrogen Atom Transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) ajchem-b.comajchem-b.com. These calculations help predict the most likely pathway for radical scavenging based on parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) ajchem-b.comconicet.gov.ar. Such theoretical studies provide a framework for understanding how the hydroxyl groups on this compound could contribute to its antioxidant capacity.
Target Fishing Approaches (e.g., PharmMapper for Bacterial Targets)
Target fishing, or reverse pharmacophore mapping, is a computational strategy used to identify potential macromolecular targets for a given small molecule. Web-based servers like PharmMapper screen a compound against a large database of pharmacophore models derived from known protein-ligand complexes lilab-ecust.cnresearchgate.netsemanticscholar.orgnih.govnih.gov. A pharmacophore represents the essential spatial arrangement of features a molecule needs to interact with a specific target.
This approach is invaluable for discovering new uses for existing compounds or elucidating the mechanism of action for natural products. While PharmMapper is a powerful tool for identifying potential targets, including bacterial ones, published studies specifically applying this method to this compound to identify its bacterial targets could not be retrieved in the search results.
Theoretical Studies for Mechanistic Insights (e.g., Electron Transfer, Proton Loss)
Theoretical studies, often using quantum chemistry methods like DFT, provide fundamental insights into the chemical reactivity of molecules. For antioxidants, these studies can clarify the mechanisms of action, such as electron transfer and proton loss, which are central to neutralizing reactive oxygen species nih.gov.
The antioxidant mechanism of chalcones is attributed to their ability to donate a hydrogen atom or an electron. Theoretical calculations on various flavonoids have shown that the relative ease of these processes depends on the molecular structure and the environment ajchem-b.comconicet.gov.ar. For instance, analyzing the energetics of forming a radical via hydrogen atom transfer (HAT) versus a radical cation via single-electron transfer (SET) can predict the dominant antioxidant pathway ajchem-b.com. While these methods are broadly applicable, specific theoretical studies detailing the electron transfer and proton loss mechanisms for this compound were not found in the performed searches.
Advanced Research Perspectives and Future Directions for Dihydroxychalcones
Development of Novel Therapeutic Agents for Diverse Pathologies
The structural framework of chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold in drug discovery. The specific hydroxylation pattern of 3,2'-Dihydroxychalcone is a key determinant of its chemical reactivity and biological activity, making it a subject of significant research interest for its potential in preventing disorders related to oxidative stress.
Strategies for Oxidative Stress-Related Disorders
A primary future direction for this compound lies in developing therapeutic strategies for disorders rooted in oxidative stress. The presence of hydroxyl groups on its aromatic rings contributes to its antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative damage. Research indicates that the primary mode of action for dihydroxychalcones involves the modulation of oxidative pathways within biological systems; they interact with reactive oxygen species (ROS), thereby preventing cellular damage and helping to maintain cellular integrity.
Future strategies will likely focus on:
Mechanism Elucidation: Investigating the specific cellular pathways modulated by this compound. This includes exploring its impact on endogenous antioxidant systems, such as the Nrf2/ARE pathway, which is known to be activated by other chalcone (B49325) derivatives, leading to the expression of protective antioxidant and detoxifying enzymes.
Targeted Delivery: Developing novel delivery systems to enhance the bioavailability and targeted delivery of this compound to tissues or organs most affected by oxidative stress, such as in neurodegenerative or cardiovascular diseases.
Derivative Synthesis: Creating new analogs of this compound to improve its antioxidant potency and cellular uptake. Studies on related dihydrochalcones have shown that the position and number of hydroxyl groups are critical for antioxidant capacity, with ortho-dihydroxy groups on the B-ring and a 2'-hydroxyl group on the A-ring being particularly important for promoting hydrogen atom or single electron transfer mechanisms. nih.govresearchgate.net
New Directions for Anti-Colorectal Cancer Treatment
While research on this compound for colorectal cancer (CRC) is still nascent, the broader chalcone family has demonstrated significant anticancer properties, suggesting promising future directions. nih.gov Various natural and synthetic chalcones have shown the ability to inhibit CRC cell proliferation, migration, and invasion while promoting programmed cell death (apoptosis). nih.gov
Future research into this compound for anti-CRC treatment should explore:
Signaling Pathway Inhibition: Investigating its ability to modulate key signaling pathways implicated in CRC progression. Many chalcones exert their effects by targeting pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR. nih.gov For example, Licochalcone A has been shown to suppress colon cancer cell proliferation by negatively modulating NF-κB signaling. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: A common mechanism for anticancer agents is the induction of apoptosis and the disruption of the cancer cell cycle. mdpi.com Studies on other chalcones have shown they can activate intrinsic apoptosis pathways and cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov Future studies could determine if this compound shares these capabilities in CRC cell lines.
Overcoming Chemoresistance: A significant challenge in CRC treatment is drug resistance. Some chalcones, like Cardamonin, have been found to reduce the resistance of colon cancer cells to standard chemotherapeutic agents such as 5-fluorouracil. nih.gov A key research avenue would be to assess whether this compound can act as a chemosensitizing agent, enhancing the efficacy of existing CRC therapies.
| Chalcone Derivative | Observed Anti-Colorectal Cancer (CRC) Mechanism |
| Xanthohumol (XH) | Reduces HK2 expression and glycolysis; activates intrinsic apoptosis; downregulates EGFR-Akt signaling. nih.gov |
| Flavokawain B (FKB) | Induces G2/M cell cycle arrest, autophagy, and apoptosis in HCT116 colon cancer cells. nih.gov |
| Licochalcone A | Suppresses proliferation by negatively modulating the NF-κB signaling pathway. nih.gov |
| Cardamonin | Induces apoptosis and suppresses proliferation in 5-FU-resistant cells by inhibiting the TSP50/NF-κB pathway. nih.gov |
| Hydroxysafflor Yellow A | Inhibits CRC cell proliferation, migration, and invasion; promotes apoptosis and regulates EMT markers. nih.gov |
Addressing Antifungal Drug Resistance
The emergence of drug-resistant fungal pathogens presents a pressing global health challenge, necessitating new therapeutic strategies. mdpi.com Dihydroxychalcones have emerged as a promising class of compounds to address this issue. A key future direction is to investigate this compound as both a standalone antifungal agent and a synergist to overcome resistance to existing drugs. nih.gov
Research on the closely related 2',4'-dihydroxychalcone (B613834) provides a strategic blueprint. It was identified as an inhibitor of Heat shock protein 90 (Hsp90), a crucial molecular chaperone in fungi that plays a role in the evolution of drug resistance. nih.gov By inhibiting Hsp90, 2',4'-dihydroxychalcone was found to repress the calcineurin pathway, which is linked to tolerance for azole and echinocandin antifungals. nih.gov
Future perspectives for this compound include:
Target Identification: Screening this compound against key fungal targets involved in drug resistance, such as Hsp90 and components of the ergosterol (B1671047) biosynthesis pathway (e.g., ERG11). nih.govresearchgate.net
Synergistic Combinations: Evaluating the efficacy of this compound in combination with conventional antifungal drugs like fluconazole (B54011), itraconazole, and caspofungin. nih.govresearchgate.net Studies have shown that such combinations can significantly enhance inhibitory activity, effectively restoring the utility of drugs that were rendered ineffective by resistance. nih.govnih.gov
Biofilm Disruption: Investigating the ability of this compound to inhibit or disrupt fungal biofilms, which are structured communities of fungal cells that exhibit high levels of drug resistance.
Refinement of Structure-Activity Relationships for Optimized Bioactivity and Selectivity
A critical area of future research is the systematic refinement of the this compound structure to optimize its biological activity and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific chemical modifications influence a compound's therapeutic properties. researchgate.net
Analysis of related dihydrochalcones reveals key principles that can guide the modification of the this compound scaffold:
Hydroxylation and Methoxylation: The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are paramount. mdpi.com The presence of an ortho-dihydroxy (catechol) group on the B-ring is often associated with increased antioxidant activity. nih.gov Conversely, methoxylation can decrease antioxidant potential but may enhance anticancer activity. nih.gov
Glycosylation: The addition of a sugar moiety (glycosylation) can significantly alter a molecule's properties. While glycosylation often reduces antioxidant potential by occupying a hydroxyl group and creating steric hindrance, it can also paradoxically enhance the activity of other nearby hydroxyl groups through intramolecular electronic effects. nih.govmdpi.com
Halogenation and Lipophilicity: Introducing halogens (e.g., bromine, chlorine) or bulky lipophilic groups can improve a compound's binding affinity and selectivity for certain biological targets, such as inflammatory enzymes. researchgate.net The presence of bulky substituents has been shown to favor the antifungal activity of some chalcones. researchgate.netnih.gov
Future research will involve synthesizing a library of this compound derivatives with systematic modifications to probe these relationships and identify candidates with superior potency and a more desirable pharmacological profile.
| Structural Modification | Potential Impact on Bioactivity (Based on Related Chalcones) |
| Addition of -OH group to B-ring | May increase antioxidant activity, especially if creating a catechol (o-dihydroxy) structure. nih.gov |
| Glycosylation of -OH groups | Generally decreases antioxidant activity but can alter solubility and bioavailability. mdpi.com |
| Methoxylation of -OH groups | May decrease antioxidant activity but can enhance anticancer and anti-inflammatory effects. nih.gov |
| Introduction of Halogens | Can improve binding affinity and selectivity for specific enzyme targets. researchgate.net |
| Addition of Bulky Substituents | May enhance activity against certain pathogens by increasing steric interactions with the target. nih.gov |
Investigation of Dihydroxychalcones as Precursors in Complex Chemical Synthesis
Chalcones, including this compound, are not only biologically active molecules but also valuable precursors in the synthesis of more complex heterocyclic compounds, particularly flavonoids. researchgate.netnih.gov The chalcone scaffold is the bioprecursor for all classes of flavonoids in plants. nih.govmdpi.com This synthetic versatility represents a significant future direction for research.
The reactive α,β-unsaturated ketone system and the hydroxyl groups of this compound allow for a variety of chemical transformations:
Oxidative Cyclization: This is the most common method for converting o-hydroxychalcones into flavonoids. mdpi.com Depending on the reaction conditions, this compound could be cyclized to form flavanones, which can then be further converted into other flavonoid subclasses like flavones or flavonols. mdpi.comnih.gov
Synthesis of Aurones: Aurones, another class of flavonoids, can be synthesized from chalcone precursors through oxidative cyclization. nih.gov
Formation of Other Heterocycles: The chalcone backbone can be used to synthesize non-flavonoid heterocyclic compounds, such as pyrazoles, which have their own distinct pharmacological profiles. researchgate.net
Future research in this area will focus on developing efficient and stereoselective synthetic methods to convert this compound into novel libraries of flavonoids and other complex molecules. These new compounds can then be screened for unique biological activities, expanding the therapeutic potential derived from the original chalcone scaffold.
Exploration of Multi-Targeted and Combinatorial Approaches in Disease Management
The traditional "one-drug, one-target" paradigm has limitations when treating complex, multifactorial diseases. dovepress.com A significant future direction for this compound is its exploration within multi-target and combinatorial therapeutic strategies. dovepress.com
Multi-Target Drug Design: This approach involves designing a single molecule that can interact with multiple biological targets simultaneously. dovepress.com Given the broad spectrum of activity associated with the chalcone family, this compound and its derivatives could be investigated for their ability to inhibit multiple key enzymes or receptors within a single disease pathway. nih.gov For example, in neurodegenerative diseases, researchers have synthesized 2'-hydroxychalcones that simultaneously inhibit monoamine oxidases (MAOs) and cholinesterases while also reducing amyloid-β aggregation. nih.govconicet.gov.ar This strategy could be applied to this compound for diseases like cancer, where targeting cell proliferation, angiogenesis, and inflammation concurrently could be highly effective. nih.gov
Combinatorial Therapy: This involves using a compound in combination with other established drugs to achieve a synergistic effect. This approach can enhance therapeutic efficacy, lower required doses, and overcome drug resistance. As noted in the antifungal section (8.1.3), combining dihydroxychalcones with conventional drugs like fluconazole can restore their effectiveness against resistant strains. nih.govnih.gov Future research should systematically screen this compound in combination with a wide range of chemotherapeutic agents, antibiotics, and anti-inflammatory drugs to identify synergistic interactions that could be translated into more effective treatment regimens.
Further Elucidation of Intricate Molecular Mechanisms of Action
Future research endeavors are poised to unravel the more nuanced molecular interactions of this compound, moving beyond broad categorizations of its bioactivity. A significant area of investigation involves its metabolic transformation and interaction with specific enzyme systems, which dictates its bioavailability and subsequent physiological effects. One such intricate mechanism that has been partly elucidated is its metabolism via glucuronidation, a key phase II detoxification pathway in humans.
The biotransformation of this compound is handled by a range of human UDP-glucuronosyltransferase (UGT) isoforms, with each enzyme exhibiting distinct regiospecificity. nih.gov This enzymatic conjugation attaches a glucuronic acid moiety to the chalcone, increasing its water solubility and facilitating its excretion. nih.gov The specific site of this conjugation on the this compound molecule is critically dependent on the UGT isoform involved. nih.gov
Detailed enzymatic studies have revealed that multiple UGTs can metabolize this compound, yielding several distinct monoglucuronide products. For instance, UGT1A8 is capable of producing three different monoglucuronides: a 3'-O-glucuronide (which is a flavanone), a 2'-O-glucuronide, and a 3-O-glucuronide. nih.gov In contrast, UGT1A10 demonstrates high specificity, producing only a single product, the 2'-O-glucuronide. nih.gov Other isoforms like UGT1A1, UGT1A3, and UGT1A7 form two products: the flavanone (B1672756) 3'-O-glucuronide and the 3-O-glucuronide. nih.gov The UGT1A9 isoform also yields two products, but with a different combination: the flavanone 3'-O-glucuronide and the 2'-O-glucuronide. nih.gov Meanwhile, some isoforms, such as UGT1A6, show very low reactivity with this particular chalcone. nih.gov
This differential metabolism highlights the complexity of the compound's interactions at a molecular level. The formation of various glucuronides means that the biological activity profile of this compound in vivo may be a composite of the parent compound and its various metabolites. Further research is required to understand the biological activities, if any, of these specific glucuronide conjugates and to map how the compound interacts with other molecular targets beyond metabolic enzymes. Understanding these intricate pathways is essential for a complete picture of its mechanism of action.
Interactive Data Table: UGT Isoform Regiospecificity in the Glucuronidation of this compound
The table below summarizes the specific monoglucuronide products formed from the reaction of this compound with various human UGT enzyme isoforms, based on available research findings. nih.gov
| UGT Isoform | 2'-O-glucuronide | 3-O-glucuronide | 3'-O-glucuronide (flavanone) |
| UGT1A1 | No | Yes | Yes |
| UGT1A3 | No | Yes | Yes |
| UGT1A6 | Low Reactivity | Low Reactivity | Low Reactivity |
| UGT1A7 | No | Yes | Yes |
| UGT1A8 | Yes | Yes | Yes |
| UGT1A9 | Yes | No | Yes |
| UGT1A10 | Yes | No | No |
Q & A
What are the standard synthetic routes for 3,2’-dihydroxychalcone, and how is structural purity validated?
3,2’-Dihydroxychalcone is typically synthesized via Claisen-Schmidt condensation , where a hydroxy-substituted acetophenone reacts with a benzaldehyde derivative under basic conditions. Optimization of reaction parameters (e.g., NaOH concentration, solvent polarity) is critical to enhance yield and regioselectivity . Post-synthesis, structural validation employs NMR spectroscopy (to confirm hydroxyl positions and α,β-unsaturated ketone geometry) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC with UV detection at λ ~350 nm, characteristic of chalcones’ conjugated system .
How does hydroxylation at the 3 and 2’ positions influence electronic structure and photoreactivity?
The 3,2’-dihydroxy substitution alters the chalcone’s electronic structure by increasing intramolecular hydrogen bonding between the 3-OH and ketone group, stabilizing the trans isomer. This impacts photoreactivity : UV-Vis spectroscopy shows a redshift in absorption maxima compared to mono-hydroxylated analogs. Computational studies (CASSCF//CASPT2) reveal that hydroxylation lowers the energy barrier for cis-trans isomerization, which is critical in photodynamic applications . Experimental validation requires controlled light exposure and monitoring via HPLC or time-resolved spectroscopy to quantify isomer ratios .
What mechanistic insights explain 3,2’-dihydroxychalcone’s antiproliferative activity in cancer cells?
3,2’-Dihydroxychalcone induces G2/M cell cycle arrest by activating checkpoint kinases (Chk1) and damaging DNA, as shown via flow cytometry and Western blotting in gastric cancer models . Methodologically, RNA interference (siRNA) targeting Chk1 or Rad3 can confirm pathway specificity. Comparative studies with analogs (e.g., 2’,4’-dihydroxychalcone) reveal that the 3-OH group enhances pro-apoptotic effects by increasing reactive oxygen species (ROS) generation, measured via DCFH-DA fluorescence assays .
How can solubility limitations of 3,2’-dihydroxychalcone be addressed in in vitro assays?
β-Cyclodextrin inclusion complexes improve aqueous solubility by encapsulating the hydrophobic chalcone core. Phase solubility diagrams (e.g., Higuchi method) determine binding constants (K₁: ~450 M⁻¹ for 3,2’-dihydroxychalcone), while FTIR and molecular dynamics simulations validate host-guest interactions. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal endothermic complexation, requiring temperature-controlled preparation (~25°C) .
What structural features explain 3,2’-dihydroxychalcone’s selectivity for CYP2B6 inhibition?
Docking studies show that 3,2’-dihydroxychalcone’s hydroxyl groups form hydrogen bonds with CYP2B6’s active-site residues (e.g., Glu301), while the chalcone backbone aligns with hydrophobic pockets. SAR comparisons with 2,2’-dihydroxychalcone (CYP2B6 inhibitor) and 4,2’-dihydroxy analogs (inactive) highlight the necessity of 3-OH positioning for inhibition. Competitive inhibition assays using human liver microsomes and LC-MS-based metabolite quantification (e.g., bupropion depletion) validate IC₅₀ values (~5 µM) .
How do conflicting bioactivity data (e.g., α-glucosidase inhibition) arise among chalcone derivatives?
Discrepancies in IC₅₀ values (e.g., 3,2’-dihydroxychalcone vs. 4-methyl ether isoliquiritigenin) stem from oxygenation patterns and assay conditions. For α-glucosidase inhibition, enzyme source variations (yeast vs. human recombinant) and substrate (p-nitrophenyl-α-D-glucopyranoside) concentration gradients must be standardized. Molecular docking against α-glucosidase’s catalytic site (PDB: 2ZE0) can rationalize activity differences by analyzing hydrogen-bonding networks .
What experimental strategies validate 3,2’-dihydroxychalcone’s role in bitter taste receptor (TAS2R14) activation?
Calcium imaging assays in HEK293T cells transfected with TAS2R14 are used to measure ligand-induced intracellular Ca²⁺ flux. 3,2’-Dihydroxychalcone activates TAS2R14 at sub-micromolar thresholds (EC₅₀: ~0.3 µM), validated via dose-response curves. BitterMatch algorithms predict receptor-ligand interactions by correlating molecular descriptors (e.g., topological polar surface area) with activation profiles, though discrepancies (e.g., lack of TAS2R39 binding) require site-directed mutagenesis for resolution .
How does 3,2’-dihydroxychalcone’s bioactivity compare to synthetic analogs in SAR studies?
Comparative SAR involves synthesizing analogs with methoxy, halogen, or alkyl substitutions and testing in parallel assays (e.g., antiproliferation, enzyme inhibition). For example:
- 2-Bromo-2’,5’-dihydroxychalcone shows superior antiangiogenic activity (HUVEC migration assay) compared to 3,2’-dihydroxychalcone, attributed to bromine’s electron-withdrawing effects .
- 2’,4’-Dihydroxychalcone lacks CYP2B6 inhibition, emphasizing the 3-OH’s role in enzyme interaction .
What in silico tools are recommended for predicting 3,2’-dihydroxychalcone’s pharmacokinetics?
ADMET predictors (e.g., SwissADME) estimate bioavailability (%ABS: ~65%) and blood-brain barrier penetration (low). QM/MM simulations model metabolic pathways (e.g., glucuronidation by UGT isoforms) using Gaussian09 and AmberTools. Molecular dynamics (GROMACS) assess stability in lipid bilayers to predict membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
